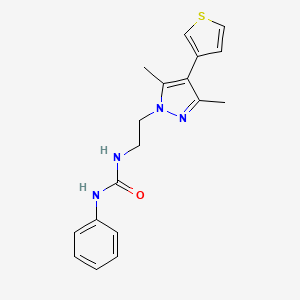

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Description

The compound 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea (hereafter referred to as the target compound) is a heterocyclic urea derivative featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions, a thiophen-3-yl group at the 4-position, and a phenylurea moiety linked via an ethyl bridge. The thiophene moiety introduces electron-rich aromatic characteristics, which may enhance binding interactions in biological systems .

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-13-17(15-8-11-24-12-15)14(2)22(21-13)10-9-19-18(23)20-16-6-4-3-5-7-16/h3-8,11-12H,9-10H2,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKJZYLJDOHJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NC2=CC=CC=C2)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a diketone. The thiophene ring can be introduced via a cyclization reaction involving sulfur-containing precursors. The final step often involves the coupling of the pyrazole-thiophene intermediate with phenyl isocyanate to form the phenylurea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Research indicates that compounds similar to 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea exhibit a range of biological activities:

Antitumor Activity

Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:

These results suggest that the compound could serve as a promising candidate for cancer therapy.

Anti-inflammatory Effects

Pyrazole derivatives are noted for their anti-inflammatory properties. The presence of the thiophene ring may enhance the compound's ability to modulate inflammatory pathways, making it a potential therapeutic agent for conditions characterized by inflammation.

Case Studies

Numerous studies have highlighted the therapeutic potential of pyrazole derivatives:

- Anticancer Properties : A study indicated that novel pyrazole derivatives exhibited significant anticancer activities against liver and lung carcinoma cell lines while demonstrating low toxicity towards normal cells.

- Anti-inflammatory Effects : Research has shown that pyrazole compounds can reduce inflammation in preclinical models, suggesting their utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Pyrazole Substitution :

- The target compound’s 3,5-dimethyl and 4-thiophen-3-yl substituents differentiate it from analogs like MK13 (dimethoxyphenyl) and compound 3 (phenyldiazenyl). Thiophene’s electron-rich nature may improve π-π stacking in target binding compared to phenyl or diazenyl groups .

- Methyl groups at pyrazole positions 3 and 5 likely enhance steric stability, similar to compound 3 .

Urea Linkage :

- The ethyl bridge in the target compound reduces conformational rigidity compared to direct aryl-urea linkages (e.g., MK13 ) .

Synthetic Routes: Thiophene-containing analogs (e.g., 7a) are synthesized via sulfur-mediated cyclization in dioxane , whereas azide-functionalized derivatives (e.g., compound 3) use NaN₃ in ethanol . The target compound may require similar conditions for thiophene incorporation.

Solubility and Stability

- Thiophene vs. Phenyl Analogs : Thiophene’s lower hydrophobicity compared to phenyl groups (e.g., in compound 3 ) may improve aqueous solubility, critical for drug delivery .

- Urea Stability : Urea derivatives generally exhibit high thermal and hydrolytic stability, as seen in MK13 and fluconazole analogs .

Biological Activity

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a complex organic compound that has garnered attention for its potential biological activities. The unique combination of a pyrazole moiety, thiophene ring, and urea functional group suggests diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological activity of this compound based on available research.

Chemical Structure and Properties

The molecular structure of 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can be represented as follows:

This compound features:

- Pyrazole Ring : Known for its diverse biological activities.

- Thiophene Substituent : Often enhances the lipophilicity and bioactivity of compounds.

- Urea Group : Associated with various pharmacological effects.

Synthesis

The synthesis of 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step reactions that can be optimized by adjusting reaction conditions such as temperature and solvent choice. The general synthetic pathway includes:

- Formation of the Pyrazole Derivative : This is achieved through the reaction of appropriate precursors under acidic or basic conditions.

- Coupling with Thiophene : The introduction of the thiophene ring is performed via electrophilic substitution.

- Urea Formation : The final step involves the reaction of the intermediate with phenyl isocyanate to yield the urea derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea. For instance:

- A derivative exhibited an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutic agents like 5-FU (IC50 = 8.34 µM). Flow cytometry analysis revealed that this compound induces apoptosis and cell cycle arrest in cancer cells, indicating its potential as an effective treatment for glioma .

Antimicrobial Activity

Thiazole derivatives, which share structural similarities with our compound, have demonstrated significant antibacterial properties. For example:

- Compounds with similar heterocyclic frameworks showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like oxytetracycline . This suggests that 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea may also possess notable antimicrobial activity.

Anti-inflammatory Activity

Compounds containing pyrazole and thiophene rings are often investigated for their anti-inflammatory effects. Research indicates that such derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This mechanism could position our compound as a candidate for treating inflammatory diseases.

Case Studies

Several case studies have documented the biological activities of compounds related to 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea:

Q & A

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

- Methodology : Address discrepancies by: (i) Optimizing pharmacokinetic properties (e.g., logP via HPLC to assess lipophilicity). (ii) Conducting metabolic stability assays (microsomal incubation, LC-MS analysis) to identify rapid degradation. (iii) Using proteomics (e.g., SILAC) to verify target engagement in vivo. emphasizes the need for multi-omics integration to explain mechanistic outliers .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

- Methodology : Implement continuous flow chemistry () to enhance reproducibility. Optimize solvent systems (e.g., switch from DMF to ethanol for greener synthesis) and employ process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). and suggest ionic liquids improve yield scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.